1-(3-chlorophenyl)-4-(4-ethylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE is a heterocyclic compound that has garnered significant interest due to its potential pharmacological properties. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and is often explored in medicinal chemistry for its therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazolo[3,4-d]pyrimidine core .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential as an anticancer, antiviral, and antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can inhibit the activity of certain enzymes, thereby affecting cellular pathways and leading to its therapeutic effects. The exact molecular targets and pathways involved vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a similar fused ring system and are also explored for their therapeutic potential.
Uniqueness
1-[1-(3-CHLOROPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]-4-ETHYLPIPERAZINE is unique due to the specific substitution pattern on the pyrazolo[3,4-d]pyrimidine core, which can result in distinct biological activities and pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C17H19ClN6 |
---|---|
Molecular Weight |
342.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-4-(4-ethylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H19ClN6/c1-2-22-6-8-23(9-7-22)16-15-11-21-24(17(15)20-12-19-16)14-5-3-4-13(18)10-14/h3-5,10-12H,2,6-9H2,1H3 |
InChI Key |
VTKUJYLIOUXTHH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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